LY266097 hydrochloride

Catalog No.
S004815
CAS No.
172895-39-5
M.F
C21H24Cl2N2O2
M. Wt
407.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY266097 hydrochloride

CAS Number

172895-39-5

Product Name

LY266097 hydrochloride

IUPAC Name

1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride

Molecular Formula

C21H24Cl2N2O2

Molecular Weight

407.3 g/mol

InChI

InChI=1S/C21H23ClN2O2.ClH/c1-12-4-6-16-15(10-12)14-8-9-23-17(20(14)24-16)11-13-5-7-18(25-2)21(26-3)19(13)22;/h4-7,10,17,23-24H,8-9,11H2,1-3H3;1H

InChI Key

KPXKZZURYAXZQE-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-[(2-Chloro-3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNC3CC4=C(C(=C(C=C4)OC)OC)Cl.Cl

The exact mass of the compound LY 266097 hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

LY266097 hydrochloride (CAS: 172895-39-5) is a selective 5-HT2B receptor antagonist (pKi = 9.8) widely utilized as a pharmacological reference standard and structural biology tool. Structurally, it is a substituted tetrahydro-β-carboline derivative. For industrial and academic buyers, its primary value lies in its quantified receptor subtype selectivity (>100-fold over 5-HT2A/C), predictable solubility profile as a hydrochloride salt, and its established utility in stabilizing specific G protein-coupled receptor (GPCR) conformations. Unlike broad-spectrum serotonergic ligands, LY266097 hydrochloride provides a precise mechanism of action, making it an indispensable reagent for high-throughput screening, biased agonism profiling, and in vivo neurological models .

Substituting LY266097 hydrochloride with generic 5-HT2 antagonists, such as ritanserin or ketanserin, introduces critical failure points in both assay fidelity and structural resolution. Broad-spectrum alternatives lack the >100-fold selectivity margin for the 5-HT2B subtype, resulting in off-target binding at 5-HT2A and 5-HT2C receptors that confounds functional readouts and requires costly secondary deconvolution screens. Furthermore, in structural biology workflows, alternative ligands like lisuride fail to anchor deeply within the Extended Binding Pocket (EBP) of the 5-HT2B receptor, preventing the stabilization of the specific inactive conformation required for high-resolution X-ray crystallography [1]. Finally, utilizing the free base form instead of the standardized hydrochloride salt severely compromises dissolution predictability in aqueous co-solvent systems, leading to inconsistent dosing in in vivo models.

High-Fidelity 5-HT2B Receptor Selectivity for GPCR Screening

In competitive binding assays, LY266097 hydrochloride demonstrates a pKi of 9.8 for the human 5-HT2B receptor, compared to 7.7 for 5-HT2A and 7.6 for 5-HT2C. This >100-fold selectivity margin eliminates the off-target noise commonly observed with broad-spectrum antagonists like ritanserin, ensuring high-fidelity data in high-throughput GPCR screening .

Evidence DimensionReceptor Binding Affinity (pKi)
Target Compound Data9.8 (5-HT2B), 7.7 (5-HT2A), 7.6 (5-HT2C)
Comparator Or BaselineRitanserin (non-selective 5-HT2A/2B/2C antagonist)
Quantified Difference>100-fold selectivity for 5-HT2B over 5-HT2A/C
Conditionsin vitro radioligand binding assay

Procuring this highly selective standard prevents confounding variables in functional assays, reducing the need for secondary deconvoluting screens.

Extended Binding Pocket (EBP) Anchoring for Structural Biology

LY266097 hydrochloride is uniquely suited for stabilizing the 5-HT2B receptor for structural resolution. Its 2-chloro-3,4-dimethoxybenzyl group anchors deeply within the Extended Binding Pocket, positioning within 3.3 Å of residue L3627.35. In contrast, comparators like lisuride sit 6.3 Å away, failing to lock this specific inactive state. This tight packing is critical for generating high-resolution crystal structures (e.g., PDB: 6DRX) [1].

Evidence DimensionDistance to key EBP residue L3627.35
Target Compound Data3.3 Å
Comparator Or BaselineLisuride (6.3 Å)
Quantified Difference3.0 Å closer proximity to L3627.35
ConditionsX-ray crystallography of human 5-HT2B receptor complexes

Buyers conducting structural biology or rational drug design require this specific compound to reliably lock the receptor in a stable, crystallizable conformation.

Absolute β-Arrestin2 Null Activity for Biased Agonism Baselines

For laboratories investigating biased signaling, LY266097 hydrochloride provides an essential functional baseline. While it exhibits partial Gq agonist activity (EC50 = 37 nM, Emax = 62%), it demonstrates absolutely zero β-arrestin2 recruitment activity. This strict pathway decoupling is superior to mixed-profile ligands, allowing researchers to isolate Gq-mediated calcium flux from arrestin-dependent internalization with high reproducibility [1].

Evidence Dimensionβ-arrestin2 recruitment activity
Target Compound Data0% recruitment (null activity)
Comparator Or BaselineStandard mixed-profile 5-HT2B ligands
Quantified DifferenceComplete decoupling of Gq and β-arrestin pathways
ConditionsBRET assays measuring β-arrestin2 translocation

Using this compound as a negative control for β-arrestin recruitment ensures assay reproducibility and validates biased signaling models.

Hydrochloride Salt Form for Standardized In Vivo Dosing

The hydrochloride salt form of LY266097 ensures predictable dissolution kinetics, achieving a maximum solubility of ~40.7 mg/mL (100 mM) in DMSO and ethanol. Compared to the free base, the HCl salt allows for standardized reconstitution in co-solvent systems (e.g., 10% DMSO / 90% 20% SBE-β-CD in saline) for intraperitoneal injection at precise dosages (e.g., 0.6 mg/kg/day) without precipitation .

Evidence DimensionStock solution solubility and stability
Target Compound Data~40.7 mg/mL (100 mM) in DMSO
Comparator Or BaselineLY266097 free base
Quantified DifferenceSuperior dissolution predictability and aqueous co-solvent compatibility
ConditionsStandard laboratory stock preparation and in vivo formulation

Procuring the HCl salt prevents formulation bottlenecks, ensuring consistent bioavailability and reproducible results in animal models.

High-Throughput GPCR Screening and Deconvolution

LY266097 hydrochloride is the preferred reference standard for laboratories conducting competitive binding assays and functional GPCR screens. Its >100-fold selectivity for 5-HT2B over 5-HT2A/C ensures clean data generation, allowing researchers to confidently isolate 5-HT2B-mediated responses from complex serotonergic signaling networks without off-target interference .

X-Ray Crystallography of Serotonin Receptors

Due to its ability to pack tightly into the Extended Binding Pocket (EBP) and interact closely with residue L3627.35, this compound is an essential precursor for structural biology workflows. It reliably locks the human 5-HT2B receptor into a stable, inactive conformation, facilitating the generation of high-resolution crystal structures (e.g., PDB: 6DRX) necessary for rational drug design[1].

Biased Agonism and Signal Transduction Profiling

In advanced pharmacological profiling, LY266097 hydrochloride serves as a critical negative control for β-arrestin recruitment. By completely decoupling Gq-mediated calcium flux from β-arrestin2 translocation, it provides a highly reproducible baseline for evaluating biased signaling models and developing next-generation, pathway-specific therapeutics [1].

In Vivo Neurological and Cardiovascular Modeling

The hydrochloride salt form is specifically suited for in vivo applications, such as evaluating the role of 5-HT2B in dopamine regulation or cardiovascular function. Its predictable solubility in co-solvent systems (e.g., DMSO/SBE-β-CD/saline) ensures consistent bioavailability and reproducible dosing in systemic administration protocols .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

406.1214834 Da

Monoisotopic Mass

406.1214834 Da

Heavy Atom Count

27

UNII

W9Q5A842YM

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 09-13-2023

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